Formiate de rubidium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

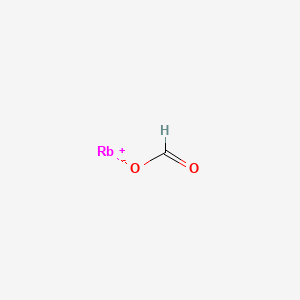

Rubidium formate is a chemical compound with the formula Rb(HCOO). It is the rubidium salt of formic acid and is known for its use in various scientific and industrial applications. Rubidium formate is a white crystalline solid that is highly soluble in water. It is often used in research settings due to its unique properties and reactivity.

Applications De Recherche Scientifique

Rubidium formate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, rubidium formate is used as a reagent in various organic synthesis reactions. It is also used in the study of reaction mechanisms and kinetics due to its unique reactivity.

Biology: Rubidium formate is used in biological research to study the transport and uptake of rubidium ions in cells. It is also used as a tracer in various biological experiments.

Medicine: In medicine, rubidium formate is used in the development of diagnostic agents and radiopharmaceuticals. Rubidium-82, a radioactive isotope of rubidium, is used in positron emission tomography (PET) imaging to evaluate myocardial perfusion.

Industry: In industry, rubidium formate is used in the production of specialty glasses and ceramics. It is also used in the development of new materials and as a catalyst in various chemical processes.

Mécanisme D'action

Target of Action

Rubidium formate, like other rubidium compounds, primarily targets the potassium ion channels in cells . Rubidium ions (Rb+) are known to be biochemical analogs of potassium ions (K+), and they can replace K+ in many biological systems .

Mode of Action

Rubidium formate interacts with its targets by replacing potassium ions in the sodium-potassium ion exchange pumps present in cell membranes . This replacement is due to the similar ionic radii and charge of rubidium and potassium ions . In the context of formate, it is known to decompose into hydride (H-) and CO2 .

Biochemical Pathways

Rubidium formate affects the potassium transport pathways in cells . By replacing potassium ions, rubidium can alter the normal functioning of these pathways, potentially affecting a variety of cellular processes that depend on potassium homeostasis . Formate, on the other hand, is a key intermediate in CO2 utilization .

Pharmacokinetics

Rubidium ions are known to be rapidly taken up by cells and excreted via the kidneys, similar to potassium ions . The pharmacokinetics of formate would depend on its metabolic conversion and excretion, which can vary based on the specific biological system .

Result of Action

The molecular and cellular effects of rubidium formate’s action are largely dependent on the specific biological context. In general, the replacement of potassium ions by rubidium can affect cellular processes that depend on potassium, potentially leading to altered cell function . The action of formate can lead to the production of CO2 and hydride .

Action Environment

The action, efficacy, and stability of rubidium formate can be influenced by various environmental factors. For instance, the presence of other ions, particularly potassium, can affect the degree to which rubidium ions can replace potassium ions in biological systems . The pH and temperature of the environment can also influence the stability and reactivity of formate .

Analyse Biochimique

Biochemical Properties

Rubidium formate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It can act as a tracer for potassium ions due to the similar biochemical properties of rubidium and potassium . Rubidium formate interacts with sodium-potassium pumps (Na/K-ATPase), which are essential for maintaining cellular ion balance . This interaction can influence the activity of these pumps, affecting ion transport and cellular homeostasis.

Cellular Effects

Rubidium formate influences various types of cells and cellular processes. It affects cell function by altering ion transport and cellular metabolism. Rubidium formate can impact cell signaling pathways by modulating the activity of ion channels and transporters . Additionally, it may influence gene expression by affecting the intracellular concentration of ions, which can alter the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of rubidium formate involves its interaction with biomolecules at the molecular level. Rubidium formate can bind to ion channels and transporters, modulating their activity and affecting ion flux across cell membranes . This can lead to changes in enzyme activity, either inhibiting or activating specific enzymes involved in cellular metabolism . Rubidium formate may also influence gene expression by altering the intracellular ionic environment, which can affect the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rubidium formate can change over time. The stability and degradation of rubidium formate can influence its long-term effects on cellular function. Studies have shown that rubidium formate can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to rubidium formate can lead to changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of rubidium formate vary with different dosages in animal models. At low doses, rubidium formate can enhance cellular function by modulating ion transport and metabolism . At high doses, it can have toxic or adverse effects, such as disrupting cellular homeostasis and causing cellular damage . Threshold effects have been observed, where the beneficial effects of rubidium formate are only seen within a specific dosage range .

Metabolic Pathways

Rubidium formate is involved in various metabolic pathways, including those related to ion transport and cellular metabolism. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . Rubidium formate can influence the activity of enzymes such as Na/K-ATPase, which are critical for maintaining cellular ion balance and metabolic homeostasis .

Transport and Distribution

Rubidium formate is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via ion channels and transporters that also transport potassium ions . Once inside the cell, rubidium formate can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of rubidium formate within tissues can affect its overall impact on cellular function .

Subcellular Localization

The subcellular localization of rubidium formate can affect its activity and function. Rubidium formate can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes . For example, rubidium formate may localize to the cytoplasm or mitochondria, where it can affect cellular metabolism and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rubidium formate can be synthesized through the reaction of rubidium hydroxide with formic acid. The reaction is typically carried out in an aqueous solution, and the resulting rubidium formate can be crystallized out of the solution by evaporation.

Reaction:: RbOH+HCOOH→Rb(HCOO)+H2O

Industrial Production Methods: Industrial production of rubidium formate often involves the use of rubidium carbonate and formic acid. The reaction is similar to the laboratory synthesis but is scaled up for larger production volumes.

Reaction:: Rb2CO3+2HCOOH→2Rb(HCOO)+H2O+CO2

Analyse Des Réactions Chimiques

Rubidium formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Rubidium formate can be oxidized to produce rubidium carbonate and carbon dioxide. This reaction typically occurs at elevated temperatures.

Reaction:: 2Rb(HCOO)+O2→Rb2CO3+CO2+H2O

Reduction: Rubidium formate can be reduced to form rubidium metal and formic acid under specific conditions, although this reaction is less common.

Substitution: Rubidium formate can undergo substitution reactions with various halogens to form rubidium halides and formic acid.

Reaction:: Rb(HCOO)+X2→RbX+HCOOH

where ( \text{X} ) represents a halogen such as chlorine, bromine, or iodine.

Comparaison Avec Des Composés Similaires

Rubidium formate is similar to other alkali metal formates, such as sodium formate, potassium formate, and cesium formate. rubidium formate has unique properties that make it distinct from these compounds.

Similar Compounds:- Sodium formate (Na(HCOO))

- Potassium formate (K(HCOO))

- Cesium formate (Cs(HCOO))

Uniqueness: Rubidium formate is unique due to its higher atomic mass and reactivity compared to sodium and potassium formates. It also has different solubility and thermal stability properties, making it suitable for specific applications where other formates may not be as effective.

Activité Biologique

Rubidium formate (RbCOOH), a salt of rubidium and formic acid, has garnered attention in various fields, particularly in biomedical research and potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, effects on cellular processes, and implications for health.

Rubidium formate is a colorless crystalline solid with a molecular weight of approximately 130.4852 g/mol. Its unique properties stem from the alkali metal rubidium, which shares characteristics with other Group 1 elements. The compound is primarily used in chemical applications but has shown promise in biological contexts.

| Property | Value |

|---|---|

| Formula | CHO₂Rb |

| Molecular Weight | 130.4852 g/mol |

| Appearance | Colorless crystalline solid |

Anticoagulant Properties

Research indicates that rubidium formate may act as an anticoagulant by inhibiting thrombin activity, an essential enzyme in the blood coagulation cascade. This suggests potential applications in preventing thrombosis and managing clot-related disorders. However, further studies are necessary to evaluate its efficacy and safety in vivo.

Effects on Cell Biology

Studies have explored the influence of rubidium formate on cell proliferation and protein folding. It appears to modulate cellular processes, although the specific pathways involved remain under investigation. The compound's interaction with proteins may affect their structure and function, which could have implications for cellular health and disease.

Microbiome Interaction

Recent findings suggest that rubidium chloride (RbCl), closely related to rubidium formate, can modulate the fecal microbiota in mice. RbCl exposure maintained microbial diversity while altering the composition of specific bacterial populations. Notably, it enhanced the abundance of beneficial bacteria associated with anti-cancer and anti-depressant effects . This raises questions about the role of rubidium compounds in gut health and their potential therapeutic applications.

Study on Tumor Blood Flow

A study utilizing Rubidium-82 PET imaging highlighted the role of rubidium as a potassium analogue in physiological transport studies. Enhanced renal excretion of rubidium was observed in patients with hypokalemia or those on thiazide diuretics. The findings suggest that rubidium may influence tumor blood flow (TBF), a critical factor in cancer progression . This correlation underscores the importance of rubidium in cancer biology and its potential as a therapeutic target.

Propriétés

Numéro CAS |

3495-35-0 |

|---|---|

Formule moléculaire |

CH2O2Rb |

Poids moléculaire |

131.493 g/mol |

Nom IUPAC |

rubidium(1+);formate |

InChI |

InChI=1S/CH2O2.Rb/c2-1-3;/h1H,(H,2,3); |

Clé InChI |

LYSWMZYJZUHFIU-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].[Rb+] |

SMILES canonique |

C(=O)O.[Rb] |

Key on ui other cas no. |

3495-35-0 |

Pictogrammes |

Irritant |

Numéros CAS associés |

64-18-6 (Parent) |

Synonymes |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the size of the alkali metal cation influence the crystal structure of alkali-metal formates?

A1: The research on alkali-metal formates, including Rubidium formate and Cesium formate, investigates the impact of cation size on their crystal structures. [] By comparing the structures of different alkali-metal formates, researchers can analyze how the ionic radius of the cation affects the arrangement of formate ions within the crystal lattice. This analysis provides valuable insights into the structure-property relationships of this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.